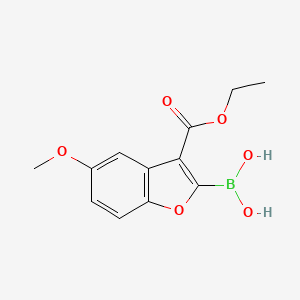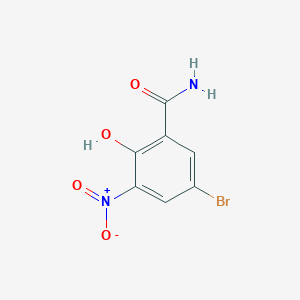
5-Bromo-2-hydroxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-hydroxy-3-nitrobenzamide is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of benzamide, characterized by the presence of bromine, hydroxyl, and nitro functional groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzamide typically involves the bromination of 2-hydroxy-3-nitrobenzamide. One common method includes the reaction of 2-hydroxy-3-nitrobenzamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 5-bromo-2-hydroxy-3-aminobenzamide.
Oxidation: Formation of 5-bromo-2-oxo-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-hydroxy-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanocomposites.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and bromine groups may also contribute to the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-hydroxybenzamide
- 2-Hydroxy-3-nitrobenzamide
- 5-Bromo-3-nitrobenzamide
Uniqueness
5-Bromo-2-hydroxy-3-nitrobenzamide is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
791137-29-6 |
|---|---|
Molekularformel |
C7H5BrN2O4 |
Molekulargewicht |
261.03 g/mol |
IUPAC-Name |
5-bromo-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C7H5BrN2O4/c8-3-1-4(7(9)12)6(11)5(2-3)10(13)14/h1-2,11H,(H2,9,12) |
InChI-Schlüssel |
SSGZMICESZQDHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)N)O)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


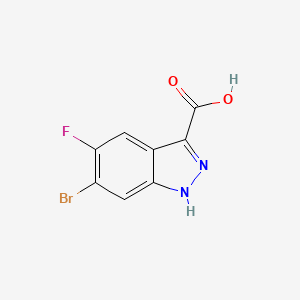
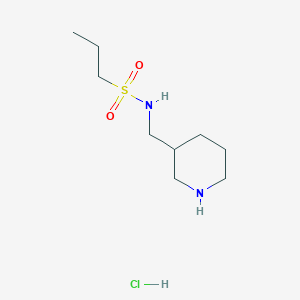
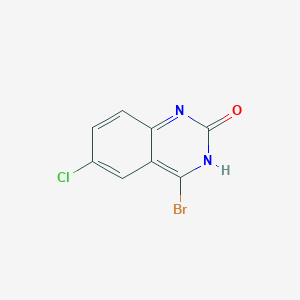
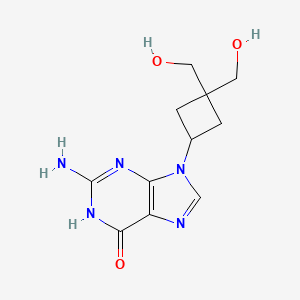
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)



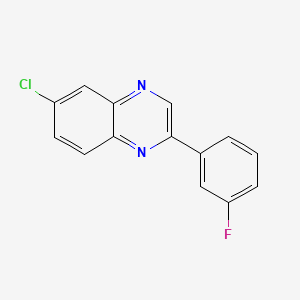


![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
